N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
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Overview
Description
N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a fluorobenzyl group, a tetrahydropyran moiety, and an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride and a suitable nucleophile.
Coupling with Isonicotinamide: The final step involves coupling the fluorobenzyl-tetrahydropyran intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- N-(2-bromobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- N-(2-methylbenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Uniqueness
N-(2-fluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-17-4-2-1-3-16(17)12-22-19(23)15-5-8-21-18(11-15)25-13-14-6-9-24-10-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYGBZOYMAWFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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